molecular formula C18H14BrNO4 B5056978 ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenyl-4,5-dihydro-1H-indole-3-carboxylate

ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenyl-4,5-dihydro-1H-indole-3-carboxylate

Cat. No. B5056978
M. Wt: 388.2 g/mol
InChI Key: CXDDTFZDTWPAGD-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . The molecule you mentioned is an indole derivative, which typically consists of a benzene ring fused to a pyrrole ring. This compound has several functional groups including a carboxylate ester, a bromine atom, and a dioxo group, which could potentially contribute to its reactivity and biological activity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. These can include electrophilic substitutions, oxidations, reductions, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester could make it more polar and potentially increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would largely depend on the biological target of this compound. Many indole derivatives exhibit biological activity by interacting with enzymes or receptors in the body . The exact mechanism would need to be determined through biological testing.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures to prevent exposure. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study of indole derivatives is a vibrant field due to their prevalence in natural products and medicinal compounds . Future research could involve synthesizing this compound and studying its biological activity, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

ethyl 6-bromo-2-methyl-4,5-dioxo-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-3-24-18(23)14-10(2)20(11-7-5-4-6-8-11)13-9-12(19)16(21)17(22)15(13)14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDDTFZDTWPAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=O)C(=O)C(=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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